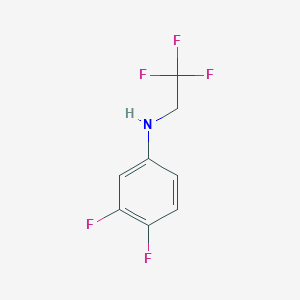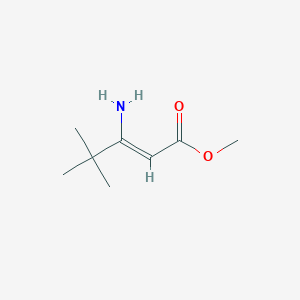
Methyl 3-amino-4,4-dimethylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is primarily used in research and development settings and is known for its unique structural properties, which include an amino group and a methyl ester group attached to a pent-2-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4,4-dimethylpent-2-enoate typically involves the reaction of 3-methyl-2-buten-1-ol with trimethyl orthoacetate in the presence of a catalyst such as phenol. The reaction mixture is heated to 95°C while stirring, and methanol is removed as a byproduct. The temperature is then increased to 140°C to remove any unreacted trimethyl orthoacetate. The reaction continues for about 20 hours, during which methanol is continuously distilled off .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and distillation equipment to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-4,4-dimethylpent-2-enoate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethylpent-4-enoate: Shares a similar backbone but lacks the amino group, making it less reactive in nucleophilic substitution reactions.
Methyl (2E)-4,4-dimethylpent-2-enoate: Similar structure but differs in the position of the double bond, affecting its reactivity and applications.
Uniqueness
Methyl 3-amino-4,4-dimethylpent-2-enoate is unique due to the presence of both an amino group and a methyl ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (Z)-3-amino-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)6(9)5-7(10)11-4/h5H,9H2,1-4H3/b6-5- |
InChI Key |
LPZVLKZBIQYEHR-WAYWQWQTSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)OC)/N |
Canonical SMILES |
CC(C)(C)C(=CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


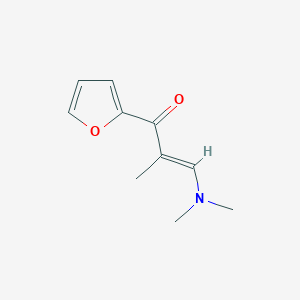
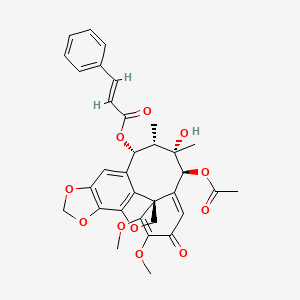
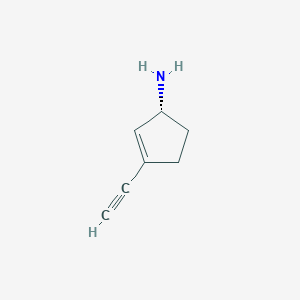
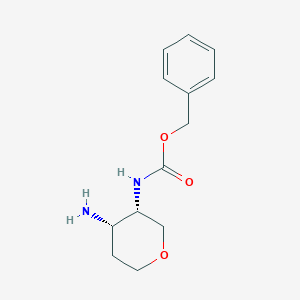

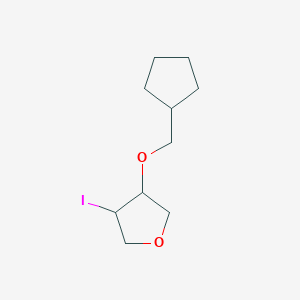
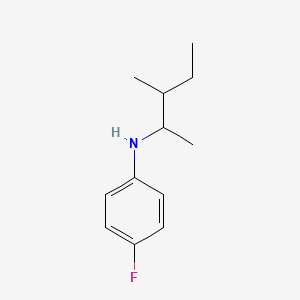
![3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B13321248.png)


![1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13321261.png)
![[1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid](/img/structure/B13321278.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13321284.png)
